N-Fmoc-N',N''-diBoc-L-arginine
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Overview
Description
N-Fmoc-N’,N’'-diBoc-L-arginine is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups and one fluorenylmethyloxycarbonyl (Fmoc) group, which protect the amino and guanidino groups of arginine, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N’,N’'-diBoc-L-arginine typically begins with L-arginine as the starting material. The process involves multiple steps to introduce the protective groups:
Protection of the Guanidino Group: The guanidino group of L-arginine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected by reacting N’,N’‘-diBoc-L-arginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of N-Fmoc-N’,N’'-diBoc-L-arginine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N’,N’'-diBoc-L-arginine undergoes several types of chemical reactions, primarily focused on the removal of protective groups:
Deprotection of the Fmoc Group: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).
Deprotection of the Boc Groups: The Boc groups can be removed using an acid such as trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Boc Deprotection: Trifluoroacetic acid in the presence of scavengers.
Major Products Formed
Fmoc Deprotection: N’,N’'-diBoc-L-arginine.
Boc Deprotection: L-arginine.
Scientific Research Applications
N-Fmoc-N’,N’'-diBoc-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to construct peptides with specific sequences.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: N-Fmoc-N’,N’'-diBoc-L-arginine is used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary function of N-Fmoc-N’,N’'-diBoc-L-arginine is to serve as a protected form of L-arginine in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process. The Fmoc group protects the amino group, while the Boc groups protect the guanidino group. These protective groups can be selectively removed under specific conditions to yield the desired peptide sequence .
Comparison with Similar Compounds
N-Fmoc-N’,N’'-diBoc-L-arginine is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. Similar compounds include:
N-Fmoc-L-arginine: Contains only the Fmoc protective group, making it less stable compared to N-Fmoc-N’,N’'-diBoc-L-arginine.
N-Boc-L-arginine: Contains only the Boc protective group, which provides less selectivity during synthesis.
N-Fmoc-N-Boc-L-arginine: Contains one Fmoc and one Boc protective group, offering intermediate stability and selectivity.
N-Fmoc-N’,N’'-diBoc-L-arginine stands out due to its enhanced stability and selectivity, making it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C31H40N4O8 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]pentanoic acid |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(32)35(29(40)43-31(4,5)6)17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,39)/t24-/m0/s1 |
InChI Key |
QAWFIDADTYJUPT-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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